molecular formula C25H18N2O5 B11583878 Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11583878
M. Wt: 426.4 g/mol
InChI Key: XGROCWLDXUWXPF-UHFFFAOYSA-N
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Description

Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate: is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex aromatic system could be useful in the design of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a chromeno[2,3-c]pyrrole core with a pyridin-2-yl group and a benzoate ester

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-(7-methyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C25H18N2O5/c1-14-6-11-18-17(13-14)22(28)20-21(15-7-9-16(10-8-15)25(30)31-2)27(24(29)23(20)32-18)19-5-3-4-12-26-19/h3-13,21H,1-2H3

InChI Key

XGROCWLDXUWXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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